(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid
Description
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid (CAS: 244227-60-9) is a β-amino acid derivative featuring a seven-carbon (heptanoic acid) backbone and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the β-amino position . This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, where the Fmoc group provides temporary protection for the amino group, enabling selective deprotection under mild basic conditions . Its extended aliphatic chain enhances solubility in organic solvents, making it advantageous for constructing hydrophobic peptide segments or modulating conformational flexibility in synthetic peptides .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQPLDXCKOKHOY-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244227-60-9 | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid typically involves the following steps:
Fmoc Protection: The amino group of heptanoic acid is protected using the Fmoc group. This is achieved by reacting heptanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of heptanoic acid and Fmoc-Cl are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino acid.
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Deprotection: Free amino acid.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The compound is primarily used as an Fmoc (fluorenylmethyloxycarbonyl) protecting group in peptide synthesis. The Fmoc group is favored due to its stability under basic conditions and ease of removal under mild acidic conditions. This property allows for the selective protection of amino acids during the stepwise synthesis of peptides.
Case Study: Synthesis of Antimicrobial Peptides
In a study focused on synthesizing antimicrobial peptides, researchers employed (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid as a building block. The incorporation of this compound facilitated the formation of peptides with enhanced biological activity against resistant bacterial strains .
Drug Development
Potential Therapeutic Applications
The structural characteristics of this compound make it a candidate for developing new therapeutic agents. Its derivatives have been investigated for their potential in treating various diseases, including cancer and infectious diseases.
Case Study: Anti-Cancer Agents
Research has indicated that modified derivatives of Fmoc-L-heptanoic acid exhibit cytotoxic effects on cancer cell lines. The incorporation of this compound into drug formulations has shown promise in enhancing the efficacy of chemotherapeutic agents by improving their solubility and stability .
Bioconjugation Techniques
Linker for Bioconjugates
The compound serves as a versatile linker in bioconjugation techniques, facilitating the attachment of biomolecules such as proteins or nucleic acids to synthetic scaffolds. This application is crucial in developing targeted drug delivery systems.
Case Study: Targeted Delivery Systems
A study highlighted the use of this compound as a linker in creating targeted delivery systems for RNA-based therapeutics. The conjugation improved the stability and cellular uptake of the RNA molecules, leading to enhanced therapeutic outcomes .
Material Science
Polymer Chemistry Applications
In material science, this compound has been explored for synthesizing functional polymers that can be used in drug delivery systems and tissue engineering. Its unique chemical structure allows for the development of polymers with specific properties tailored for biomedical applications.
Case Study: Biodegradable Polymers
Research into biodegradable polymers has utilized this compound to create materials that degrade over time while releasing therapeutic agents. These materials are particularly useful in controlled drug release applications .
Mechanism of Action
The primary mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Structural Analogues: Chain Length and Backbone Modifications
The heptanoic acid backbone distinguishes this compound from shorter-chain analogues. Key comparisons include:
Key Findings :
- Chain Length: Longer chains (e.g., C7 vs. C5) improve solubility in non-polar solvents (e.g., THF, DCM) but may reduce crystallinity, complicating purification .
- Dual Protection : The Boc-Fmoc derivative (CAS: 203854-47-1) enables orthogonal deprotection strategies, useful in sequential peptide ligation .
- Aromatic Substitutents: Compounds like (S)-3-(Fmoc-amino)-3-phenylpropanoic acid exhibit altered electronic properties, influencing peptide stacking interactions .
Functional Group Variations
A. Heterocyclic and Aliphatic Modifications :
- (S)-2-(Fmoc-amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid (CAS: N/A) incorporates an indole ring, enhancing UV absorbance and enabling fluorescence-based monitoring of peptide assembly .
- Fmoc-D-Cys(Acm)-OH (CAS: N/A) includes an acetamidomethyl (Acm)-protected cysteine, offering thiol-specific reactivity post-deprotection .
B. Stereochemical Differences :
- The (R)-isomer of the target compound (CAS: 266318-77-8) shows distinct chiral recognition in enzyme-mediated coupling reactions, highlighting the importance of stereochemistry in bioactive peptide design .
C. Tertiary Amine Incorporation :
- Compounds like (S)-2-(Fmoc-amino)-5-(piperidin-1-yl)pentanoic acid (CAS: N/A) introduce tertiary amines, increasing basicity and influencing peptide-membrane interactions .
Physicochemical and Spectroscopic Properties
NMR Data Comparison :
- δH Shifts: The β-proton in (S)-3-(Fmoc-amino)-heptanoic acid resonates at δ 3.8–4.2 ppm, while aromatic derivatives (e.g., phenylpropanoic acid) show upfield shifts (δ 3.5–3.7 ppm) due to electron-withdrawing effects .
- 13C NMR : The Fmoc carbonyl carbon appears at δ 155–157 ppm across analogues, confirming consistent protection group integrity .
Mass Spectrometry :
- All Fmoc-protected compounds exhibit a characteristic [M+H]+ peak corresponding to the Fmoc group (e.g., m/z 222 for the fluorenyl ion) .
Biological Activity
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid, commonly referred to as Fmoc-heptanoic acid, is a chiral compound widely used in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a critical role in the protection of amino groups during chemical reactions. This article explores the biological activity of this compound, its applications, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C22H25NO4, with a molecular weight of approximately 367.43 g/mol. The Fmoc group is essential for the protection of the amino group during peptide synthesis.
Synthesis
The synthesis typically involves:
- Fmoc Protection : Reacting heptanoic acid with Fmoc-Cl in the presence of a base like triethylamine.
- Coupling Reaction : The protected amino acid is coupled with other amino acids using reagents such as HBTU or DIC.
The primary mechanism of action for this compound lies in its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, which can be removed under mild basic conditions to reveal the free amino group for further reactions .
Applications in Research
This compound has several significant applications:
- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis due to its efficiency in protecting amino groups.
- Bioconjugation : The compound is utilized in preparing bioconjugates for drug delivery and diagnostic applications.
- Medicinal Chemistry : It serves as a building block in synthesizing peptide-based drugs and therapeutic agents.
Case Studies and Research Findings
Research has demonstrated that derivatives of this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies have indicated that compounds with similar structural features possess antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Anti-cancer Properties : Research has explored the use of Fmoc-protected amino acids in designing peptide-based therapeutics targeting cancer cells, indicating their role in apoptosis and tumor suppression mechanisms.
- Enzyme Inhibition : Investigations into enzyme interactions have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to novel therapeutic strategies .
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | Applications |
|---|---|---|
| Fmoc-Heptanoic Acid | Peptide synthesis, bioconjugation | Drug delivery systems |
| Fmoc-Glycine | Antimicrobial | Antibiotic development |
| Fmoc-Valine | Anti-cancer | Cancer therapeutics |
Q & A
Q. What are the key steps and reagents in synthesizing (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid?
The synthesis typically involves Fmoc protection of the amino group, followed by coupling reactions with carboxylic acid derivatives. Common reagents include isobutoxycarbonyl chloride (IBC-Cl) for activation and sodium azide (NaN₃) for intermediate stabilization . Organic solvents (e.g., DMF) and controlled temperatures (0–25°C) are critical to prevent premature deprotection. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How is this compound utilized in peptide synthesis?
The Fmoc group protects the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential coupling of amino acids without disrupting the growing peptide chain. Its heptanoic acid backbone enhances solubility in organic solvents, facilitating resin-based synthesis .
Q. What safety precautions are essential when handling this compound?
Key hazards include acute toxicity (oral, dermal, inhalation) and eye/skin irritation . Researchers must use personal protective equipment (PPE) (gloves, goggles, lab coats), work in a fume hood, and avoid dust formation. Contaminated materials should be disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Side reactions (e.g., racemization, over-activation) are mitigated by:
- Temperature control : Maintaining 0–4°C during coupling steps.
- Solvent selection : Using anhydrous DMF or dichloromethane to reduce hydrolysis.
- Stoichiometry : Limiting excess activating agents (e.g., HOBt/DIC) to prevent unwanted byproducts . Advanced monitoring via HPLC or LC-MS is recommended to track reaction progress .
Q. What analytical techniques validate the purity and stereochemistry of this compound?
- NMR spectroscopy : Confirm stereochemical integrity (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 419.4 for C₂₆H₂₉NO₄) .
- Chiral HPLC : Resolve enantiomeric excess (>99% for S-configuration) using polysaccharide-based columns .
Q. How do structural modifications (e.g., fluorophenyl or nitrophenyl substituents) impact biological activity?
Substituents influence target binding affinity and metabolic stability . For example:
- 3,5-Difluorophenyl analogs enhance protease resistance due to electron-withdrawing effects .
- 4-Nitrophenyl groups increase hydrophobicity, improving membrane permeability in drug delivery studies . Comparative assays (e.g., enzyme inhibition, cellular uptake) are critical for structure-activity relationship (SAR) analysis .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from solvent purity , catalyst batch variability , or scaling effects . Researchers should:
- Replicate methods with ultra-dry solvents and freshly distilled reagents.
- Use design of experiments (DoE) to statistically optimize parameters (e.g., temperature, reaction time) .
- Validate reproducibility through interlaboratory studies .
Methodological Tables
Q. Table 1. Comparison of Common Coupling Reagents
| Reagent | Advantages | Limitations | Reference |
|---|---|---|---|
| IBC-Cl | High activation efficiency | Moisture-sensitive | |
| HOBt/DIC | Low racemization risk | Requires inert atmosphere | |
| PyBOP | Fast reaction kinetics | Expensive |
Q. Table 2. Hazard Mitigation Strategies
| Hazard Type | Mitigation Measure | PPE/Equipment Required |
|---|---|---|
| Skin Contact | Nitrile gloves, lab coat | Emergency shower on-site |
| Inhalation | Fume hood, N95 respirator | Ventilated storage cabinet |
| Eye Exposure | Safety goggles | Eyewash station |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
